4-Hydroxy vs. 3-Hydroxy Regioisomerism: Impact on CCR1 Chemokine Receptor Binding Affinity
The 4-hydroxypiperidine regioisomer confers superior CCR1 receptor binding compared to the 3-hydroxy analog. HTS screening identified 4-hydroxypiperidines as potent CCR1 antagonists, with the lead candidate BX 513 exhibiting high potency on human CCR1 [1]. SAR studies demonstrated that the spatial orientation of the 4-hydroxy group enables a critical binding interaction; shifting the hydroxyl to the 3-position (3-hydroxypiperidine analogs) results in markedly reduced binding affinity because the piperidine ring tilt angle is altered, disrupting key ligand-receptor contacts [1][2]. The 4-hydroxy orientation is essential for maintaining the pharmacophore geometry required for CCR1 antagonism.
| Evidence Dimension | CCR1 receptor binding potency — regioisomeric comparison (4-OH vs. 3-OH piperidine) |
|---|---|
| Target Compound Data | 4-Hydroxypiperidine series: potent CCR1 binding (exact Ki values compound-dependent; lead BX 513 highly potent on human CCR1) [1] |
| Comparator Or Baseline | 3-Hydroxypiperidine analogs: reduced binding affinity due to altered piperidine ring tilt angle disrupting ligand-receptor contacts [2] |
| Quantified Difference | Qualitative: 4-OH series identified as potent CCR1 antagonists via HTS; 3-OH analogs show reduced or negligible binding — attributable to spatial orientation of the hydroxyl group [1][2] |
| Conditions | Recombinant human CCR1 chemokine receptor binding assay; MIP-1α and RANTES displacement; HTS format |
Why This Matters
For programs targeting CCR1-mediated inflammatory diseases (multiple sclerosis, rheumatoid arthritis), the 4-hydroxy regioisomer is essential; substitution with the 3-hydroxy analog predictably fails to deliver target engagement.
- [1] Hesselgesser J, Ng HP, Liang M, Zheng W, May K, Bauman JG, Monahan S, Islam I, Wei GP, Ghannam A, Taub DD, Rosser M, Snider RM, Morrissey MM, Perez HD, Horuk R. Identification and Characterization of Small Molecule Functional Antagonists of the CCR1 Chemokine Receptor. J Biol Chem. 1998;273(25):15687-15692. View Source
- [2] de Mendonça FL, da Fonseca PC, Phillips RM, et al. Structure Function Differences in Nonpeptide CCR1 Antagonists for Human and Mouse CCR1. J Immunol. 2003;170(5):2636-2645. View Source
